molecular formula C11H17NO3 B13056394 (1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

Cat. No.: B13056394
M. Wt: 211.26 g/mol
InChI Key: QSYILIJZAXMABN-HQJQHLMTSA-N
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Description

(1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is a chiral compound with significant interest in the fields of organic chemistry and pharmacology. This compound features a unique structure with an amino group and two methoxy groups attached to a phenyl ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,5-dimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the amino group or the aromatic ring using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst

    Substitution: Sodium hydride (NaH), sodium methoxide (NaOMe)

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL has a wide range of scientific research applications:

    Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and as a building block in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL
  • (1S,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL

Uniqueness

(1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (1R,2R) configuration allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-7(13)11(12)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m1/s1

InChI Key

QSYILIJZAXMABN-HQJQHLMTSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=CC(=C1)OC)OC)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)N)O

Origin of Product

United States

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